molecular formula C18H17F4N3O4S B1193021 KR-26556

KR-26556

货号: B1193021
分子量: 447.4046
InChI 键: VPVGGXRVWGBGDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KR-26556 is a sulfamoylbenzamide-based hepatitis B virus (HBV) capsid assembly modulator (CAM) developed to inhibit viral replication by disrupting the formation of functional viral capsids. It belongs to the sulfamoylbenzamide (SBA) class of compounds, which act as capsid assembly accelerators, promoting the formation of aberrant capsid structures that prevent encapsidation of viral pregenomic RNA (pgRNA) and polymerase .

属性

分子式

C18H17F4N3O4S

分子量

447.4046

IUPAC 名称

2-amino-4-fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)-N-(3,4,5-trifluorophenyl)benzamide

InChI

InChI=1S/C18H17F4N3O4S/c19-12-8-15(23)11(18(27)24-9-5-13(20)17(22)14(21)6-9)7-16(12)30(28,29)25-3-1-10(26)2-4-25/h5-8,10,26H,1-4,23H2,(H,24,27)

InChI 键

VPVGGXRVWGBGDZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(F)=C(F)C(F)=C1)C2=CC(S(=O)(N3CCC(O)CC3)=O)=C(F)C=C2N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KR-26556;  KR-26556;  KR-26556; 

产品来源

United States

相似化合物的比较

Key Features:

  • Chemical Structure: KR-26556 features a central aromatic ring substituted with fluorine (position 4) and methoxy (position 6) groups. A 3,4-difluoro modification further enhances its conformational disruption of the HBV core protein (HBc) dimer, inducing the formation of nonfunctional tubular particles .
  • Pharmacological Profile :
    • Potency : EC₅₀ = 40 nM in HBV DNA reduction assays in HepG2.2.15 cells, significantly outperforming its parent compound NVR 3-778 (EC₅₀ = 0.36 µM) .
    • Selectivity Index : >250-fold selectivity over cytotoxicity in cell viability assays .
    • Pharmacokinetics (PK) : Oral bioavailability of 80%, moderate clearance (0.81 L/h/kg), and low CYP enzyme inhibition, suggesting favorable in vivo safety .

This compound is under preclinical evaluation, with structural optimizations focusing on improving capsid-binding affinity and metabolic stability .

Comparison with Similar Compounds

HBV CAMs are classified into two main structural classes: heteroaryldihydropyrimidines (e.g., Bay41-4109, GLS4) and sulfamoylbenzamides (e.g., NVR 3-778, this compound). Below is a detailed comparison of this compound with key analogues:

Table 1: Comparative Analysis of this compound and Similar HBV Capsid Assembly Modulators

Compound Class EC₅₀ (In Vitro) Selectivity Index Key Structural Features Pharmacokinetics/Clinical Status
This compound Sulfamoylbenzamide 40 nM >250 3,4-Difluoro; 6-methoxy substituents 80% oral bioavailability; preclinical
NVR 3-778 Sulfamoylbenzamide 0.36 µM 120 Parent compound; unmodified aromatic ring Phase II clinical trials
AT-130 Sulfamoylbenzamide 40 nM Not reported Similar scaffold, lacks methoxy group Preclinical
GLP-26 Glyoxamide derivative 65 nM >150 Glyoxamide core; spherical capsid induction In vivo efficacy in mouse models
Bay41-4109 Heteroaryldihydropyrimidine 90 nM 50 Bicyclic heteroaromatic core Phase I discontinued due to toxicity
GLS4 Tetrahydropyrrolopyrimidine 12 nM >800 Pyrrolopyrimidine scaffold Phase II (China)

Key Findings:

Structural Advantages of this compound :

  • Fluorine substitutions at positions 3 and 4 increase hydrophobic interactions with the HBc dimer interface, stabilizing aberrant capsid conformations .
  • Methoxy groups enhance solubility and reduce metabolic degradation compared to NVR 3-778 .

Potency and Selectivity :

  • This compound’s EC₅₀ is 9-fold lower than NVR 3-778 and comparable to AT-130, but with higher selectivity (>250 vs. 120 for NVR 3-778) .
  • Heteroaryldihydropyrimidines like GLS4 show higher potency (EC₅₀ = 12 nM) but narrower therapeutic windows due to toxicity risks .

Mechanistic Differences :

  • This compound and AT-130 induce tubular capsid structures , whereas GLP-26 forms spherical aggregates , both preventing pgRNA packaging .
  • Bay41-4109 and GLS4 destabilize capsid protein dimers via direct binding to hydrophobic pockets .

NVR 3-778, while less potent, has advanced to Phase II trials due to earlier development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KR-26556
Reactant of Route 2
KR-26556

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。